

# Ibezapolstat hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ibezapolstat hydrochloride

Cat. No.: B15188419 Get Quote

## Ibezapolstat Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ibezapolstat hydrochloride**, a first-inclass antibiotic agent under investigation for the treatment of Clostridioides difficile infection (CDI). This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, presenting key data in a structured format for scientific and research applications.

#### **Core Compound Details**

**Ibezapolstat hydrochloride** is the salt form of Ibezapolstat, a novel, orally administered small molecule. The following table summarizes its key chemical and physical properties.



| Parameter           | Value                                                                                                  | Source     |
|---------------------|--------------------------------------------------------------------------------------------------------|------------|
| Chemical Name       | 2-[(3,4-<br>dichlorophenyl)methylamino]-7<br>-(2-morpholin-4-ylethyl)-1H-<br>purin-6-one;hydrochloride | PubChem    |
| CAS Number          | 1275582-98-3                                                                                           | PubChem[1] |
| Molecular Formula   | C18H21Cl3N6O2                                                                                          | PubChem[1] |
| Molecular Weight    | 459.8 g/mol                                                                                            | PubChem[1] |
| Parent Compound CAS | 1275582-97-2                                                                                           | PubChem[2] |
| Parent Compound MW  | 423.3 g/mol                                                                                            | PubChem[2] |

#### **Mechanism of Action**

Ibezapolstat selectively inhibits bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria, including C. difficile.[3][4] This mechanism is distinct from currently approved antibiotics for CDI, suggesting a low potential for cross-resistance.[5] Pol IIIC is absent in human cells and many beneficial gut bacteria, contributing to the targeted spectrum of activity of Ibezapolstat.[6] The inhibition constant (Ki) for Ibezapolstat against C. difficile DNA pol IIIC is 0.325 μΜ.[3][7]

The targeted action of Ibezapolstat on Pol IIIC in low G+C content Gram-positive bacteria leads to the disruption of bacterial DNA synthesis and ultimately, cell death.[8] This selective antimicrobial activity is believed to contribute to the preservation of the gut microbiome, a critical factor in preventing CDI recurrence.[6]

## **Experimental Protocols**

The following sections detail methodologies from key preclinical and clinical investigations of lbezapolstat.

### **In Vitro Activity Assessment**



 Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of Ibezapolstat against a range of C. difficile clinical isolates was determined using broth microdilution methods. MIC values for a panel of 104 clinical isolates of C. difficile were found to be in the range of 1-8 μg/mL.[3]

#### Clinical Trial Protocol: Phase 2a (NCT04247542)

A Phase 2a multicenter, open-label, single-arm study was conducted to evaluate the efficacy, safety, and pharmacokinetics of Ibezapolstat in patients with CDI.[8][9][10]

- Patient Population: Adults with mild to moderate CDI, confirmed by a positive C. difficile toxin test.[9][10]
- Dosing Regimen: Patients received 450 mg of Ibezapolstat orally every 12 hours for 10 days.
   [8][9][10]
- Pharmacokinetic Analysis: Blood and stool samples were collected to measure Ibezapolstat concentrations. Plasma levels were found to be low (ranging from 233 to 578 ng/mL), while high fecal concentrations were achieved (over 1000 μg/g of stool by days 8-10), indicating minimal systemic absorption and high concentration at the site of infection.[6][8]
- Microbiome Analysis: Fecal samples were collected at baseline, during treatment, and posttreatment to assess changes in the gut microbiome.[9] DNA was extracted from stool samples, and the V1-V3 region of the 16S ribosomal RNA gene was sequenced to characterize the microbiome composition.[11]

The following diagram illustrates the workflow of the Phase 2a clinical trial.





Click to download full resolution via product page

Phase 2a Clinical Trial Workflow for Ibezapolstat

#### **Signaling Pathway**

The mechanism of action of Ibezapolstat does not involve a classical signaling pathway but rather the direct inhibition of a key bacterial enzyme. The logical relationship is depicted in the following diagram.





Click to download full resolution via product page

#### Mechanism of Action of Ibezapolstat

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ibezapolstat hydrochloride | C18H21Cl3N6O2 | CID 136022208 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ibezapolstat | C18H20Cl2N6O2 | CID 136022209 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. pharmacally.com [pharmacally.com]
- 7. Ibezapolstat Immunomart [immunomart.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ibezapolstat hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15188419#ibezapolstat-hydrochloride-cas-numberand-molecular-weight]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com